molecular formula C10H8O B3383057 3-Phenylcyclobutenone CAS No. 38425-47-7

3-Phenylcyclobutenone

Cat. No.: B3383057
CAS No.: 38425-47-7
M. Wt: 144.17 g/mol
InChI Key: IVOQFIKQFGCRBQ-UHFFFAOYSA-N
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Description

3-Phenylcyclobutenone is an organic compound with the molecular formula C10H8O. It is a four-membered ring ketone with a phenyl group attached to one of the carbon atoms in the ring. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Phenylcyclobutenone in chemical reactions involves its highly strained four-membered ring, which makes it reactive towards ring-opening reactions. The electron-deficient enone moiety facilitates nucleophilic addition, while the phenyl group stabilizes intermediates formed during reactions . In oxidation reactions, the compound undergoes transformation to form lactones through the Baeyer-Villiger mechanism .

Properties

IUPAC Name

3-phenylcyclobut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOQFIKQFGCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191758
Record name 3-Phenylcyclobutenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38425-47-7
Record name 3-Phenylcyclobutenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylcyclobutenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 3-phenylcyclobutenone and its derivatives?

A1: Several synthetic approaches have been explored:

  • Cycloaddition reactions: 1,1-Difluoro-2,2-dichloro-3-phenylcyclobutene, synthesized via the cycloaddition of phenylacetylene and 1,1-difluoro-2,2-dichloroethylene, serves as a precursor to 2,2-dichloro-3-phenylcyclobutenone upon hydrolysis. []
  • Rearrangement reactions: Heating 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene with triethylamine leads to the formation of 1,1-difluoro-2,4-dichloro-3-phenylcyclobutene, which yields 2,4-dichloro-3-phenylcyclobutenone upon hydrolysis. []

Q2: How do halogen substituents influence the reactivity of 3-phenylcyclobutenones?

A2: Halogen substituents play a crucial role in the reactivity of 3-phenylcyclobutenones:

  • Ring-opening reactions: The presence and position of halogens significantly impact the ring-opening reactions of 3-phenylcyclobutenones in acidic and basic conditions. [] For instance, 2,4-Dichloro-3-phenylcyclobutenone undergoes base-induced ring opening, yielding 2,4-dichloro-3-phenyl-3-butenoic acid. [, ]
  • Nucleophilic displacement and rearrangement: 2,2-Dihalo-3-phenylcyclobutenones undergo rearrangement to their respective 2,4-dihalo isomers upon reacting with alkali halides or triethylamine. [] This highlights the influence of halogens on the reactivity and stability of different isomers.

Q3: What interesting reactions does 2,4-dichloro-3-phenylcyclobutenone undergo?

A3: 2,4-Dichloro-3-phenylcyclobutenone exhibits intriguing reactivity:

  • Racemization: Optically active 2,4-dichloro-3-phenylcyclobutenone undergoes racemization, suggesting a mechanism involving the reversible formation of (1-phenyl-2-chloroethenyl)-chloroketene. []
  • Resistance to enol acetate formation: Unlike other ketones, 2,4-dichloro-3-phenylcyclobutenone resists forming 1-acetoxy-2,4-dichloro-3-phenylcyclobutadiene under conditions favoring enol acetate formation. []

Q4: What structural insights are available for 2,2-dichloro-3-phenylcyclobutenone?

A4: The crystal and molecular structure of 2,2-dichloro-3-phenylcyclobutenone have been elucidated using X-ray crystallography. [] The molecule exhibits a nearly planar conformation, with only the chlorine atoms deviating from the plane. Notably, the bond lengths suggest significant conjugation between the benzene ring and the cyclobutenone moiety. []

Q5: How does phenylcyclobutadienoquinone react with methanol?

A5: Phenylcyclobutadienoquinone reacts with methanol, yielding three distinct products: 2,4-dimethoxy-3-phenylcyclobutenone, 3-phenyl-4-hydroxy-4-methoxy-2-butenoic acid lactone, and dimethyl phenylsuccinate. [] The product distribution is temperature-dependent, suggesting a common intermediate, 2-hydroxy-2-methoxy-3-phenylcyclobutenone, in their formation. []

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